1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane
Description
1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane (CAS 61192-17-4) is a bicyclic compound featuring a bromomethyl (-CH₂Br) group at position 1 and a methoxy (-OCH₃) group at position 4 of the bicyclo[2.2.1]heptane scaffold. Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol . The compound’s rigid bicyclic framework and functional groups make it a versatile building block in organic synthesis, particularly for drug discovery and materials science. Its structure is defined by the SMILES notation C1CC2(CCC1C2)CBr and InChIKey AWCGALZJVRGRBZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxybicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-11-9-4-2-8(6-9,7-10)3-5-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBJDVDSSJBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(C1)(CC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-4-methoxybicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted bicyclo[2.2.1]heptane derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted bicyclo[2.2.1]heptane .
Scientific Research Applications
1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with unique biological activities.
Material Science: Utilized in the preparation of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to more reactive intermediates, facilitating further transformations .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Biological Activity
1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- SMILES Notation : COC12CCC(C1)(CC2)CBr
- InChIKey : AQTBJDVDSSJBED-UHFFFAOYSA-N
The compound features a bromomethyl group and a methoxy group attached to a bicyclic heptane structure, which contributes to its unique chemical reactivity and biological potential.
Target Interactions
This compound exhibits interactions with various biological targets, particularly within the following categories:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptor activity, influencing cellular signaling pathways.
Biochemical Pathways
The compound's activity is linked to several biochemical pathways, including:
- Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections, particularly HIV-1.
- Anticancer Properties : Research indicates that it may affect cancer cell proliferation and apoptosis through modulation of signaling pathways.
- Antimicrobial Effects : It has shown promise in inhibiting bacterial growth, suggesting potential as an antimicrobial agent.
Case Studies and Experimental Evidence
- Antiviral Activity : A study indicated that brominated compounds similar to this compound exhibit significant antiviral properties against HIV-1, showcasing their potential in therapeutic applications .
- Anticancer Effects : Experimental data suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
- Antimicrobial Properties : Research has highlighted its effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is relatively stable and can be synthesized efficiently. Its absorption, distribution, metabolism, and excretion (ADME) characteristics remain to be fully elucidated through further studies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiviral, Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
| Indole Derivatives | Antiviral, Anti-inflammatory | Receptor binding, Antioxidant properties |
| Quinolone Derivatives | Antibacterial | DNA gyrase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
